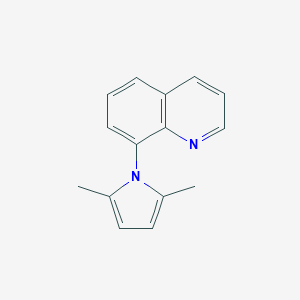

8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline is an organic compound that features a quinoline core substituted with a 2,5-dimethyl-pyrrole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline typically involves the reaction of 8-chloroquinoline with 2,5-dimethylpyrrole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods:

Activité Biologique

The compound 8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound known for its diverse biological activities. This article examines the biological activity of this specific compound, focusing on its antibacterial, antitubercular, and anticancer properties, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

This compound features a quinoline core substituted with a pyrrole moiety. The presence of both nitrogen-containing heterocycles enhances its pharmacological potential. The structural characteristics contribute to its ability to interact with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound was assessed through MIC testing:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 0.98 |

| This compound | M. tuberculosis | 0.05 - 0.1 |

These values indicate that the compound exhibits potent antibacterial activity, making it a candidate for further development as an antibiotic agent .

Antitubercular Activity

The compound's antitubercular activity is particularly notable. Studies have demonstrated that derivatives containing the pyrrole and quinoline moieties can effectively inhibit the growth of M. tuberculosis. The mechanism involves targeting essential enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial for bacterial survival and proliferation .

Molecular docking studies have provided insights into the binding interactions of this compound with DHFR and enoyl ACP reductase. These interactions are characterized by strong binding affinities that suggest a potential for selective inhibition of bacterial enzymes without significantly affecting human counterparts .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer effects. Research indicates that quinoline derivatives possess antiproliferative activity against various cancer cell lines, including lung cancer (A549) and breast cancer cells.

Case Studies

One study reported that certain derivatives exhibited preferential suppression of rapidly dividing cancer cells compared to non-tumor cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Summary of Biological Activities

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline typically involves the reaction of 8-chloroquinoline with 2,5-dimethylpyrrole under basic conditions. The process usually employs a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting compound features a quinoline core substituted with a pyrrole moiety, which is crucial for its biological activity.

Antibacterial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity. For instance, compounds synthesized from this structure were evaluated against Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Zone of Inhibition (mm) | Docking Score |

|---|---|---|

| This compound | 15 | -9.0 |

| Other derivatives | Varies | Varies |

Antitubercular Activity

In addition to antibacterial properties, certain derivatives have shown efficacy against Mycobacterium tuberculosis. For example, a study reported that some synthesized compounds demonstrated strong antitubercular activity and were subjected to molecular docking studies to elucidate their mechanisms .

Anticancer Potential

The anticancer properties of quinoline derivatives are also noteworthy. Compounds derived from this compound have been investigated for their ability to modulate the activity of pyruvate kinase M2 (PKM2), an enzyme crucial for cancer metabolism. These studies indicated that certain derivatives could inhibit PKM2 effectively, suggesting their potential as anticancer agents .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antibacterial Study : A series of quinoline derivatives were tested against various bacterial strains, revealing that those containing the 8-(2,5-Dimethyl-pyrrol-1-yl) moiety exhibited enhanced antibacterial activity compared to non-substituted analogs .

- Anticancer Research : In vitro studies demonstrated that specific derivatives could significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of metabolic pathways essential for cancer cell survival .

Propriétés

IUPAC Name |

8-(2,5-dimethylpyrrol-1-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-11-8-9-12(2)17(11)14-7-3-5-13-6-4-10-16-15(13)14/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFAPVLEUPXWEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC3=C2N=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355175 |

Source

|

| Record name | 8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32668-78-3 |

Source

|

| Record name | 8-(2,5-Dimethyl-pyrrol-1-yl)-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.